molecular formula C19H16ClFN4O3 B2615402 N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide CAS No. 2415462-03-0

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2615402
CAS No.: 2415462-03-0
M. Wt: 402.81
InChI Key: PCKWVZPYLDQZLT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a hydroxyphenyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 3-chloro-4-fluorophenyl derivative.

    Synthesis of the hydroxyphenyl intermediate:

    Coupling with the pyrazole ring: The pyrazole ring is synthesized separately and then coupled with the hydroxyphenyl intermediate through a condensation reaction.

    Final assembly: The final step involves the coupling of the chloro-fluorophenyl intermediate with the hydroxyphenyl-pyrazole intermediate using ethanediamide as a linker.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to interact with different pathways, making it a versatile compound for research.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}ethanediamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}ethanediamide: Similar structure but with a triazole ring instead of a pyrazole ring.

The uniqueness of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3/c20-15-10-13(4-7-16(15)21)24-19(28)18(27)22-11-17(26)12-2-5-14(6-3-12)25-9-1-8-23-25/h1-10,17,26H,11H2,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKWVZPYLDQZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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